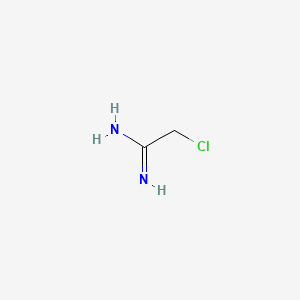

2-氯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives of 2-chloroacetimidamide, such as trichloro acetimidamide, can be efficiently performed using Cp*Rh(III)-catalyzed low-temperature C-H allylation reactions. This process allows for the selective synthesis of either mono- or diallylated products under mild reaction conditions, which prevents isomerization or unwanted side reactions (Debbarma, Bera, & Maji, 2016).

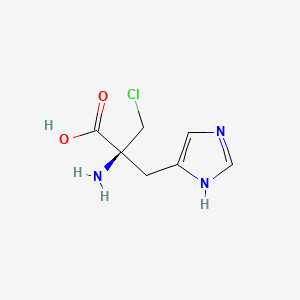

Molecular Structure Analysis

The α form of 2-chloroacetamide, closely related to 2-chloroacetimidamide, demonstrates a crystal structure where molecules form hydrogen-bonded dimers. The configuration around the central atoms is nearly planar, indicating the significance of dimer formation in stabilizing the molecular structure (Kalyanaraman, Kispert, & Atwood, 1978).

Chemical Reactions and Properties

2-Chloroacetimidamide and its derivatives exhibit versatile reactivity, enabling their use in a range of chemical reactions. For instance, trichloroacetimidates, related to 2-chloroacetimidamide, are used in the efficient and enantioselective synthesis of 1,2-diamines containing tertiary and quaternary centers through rhodium-catalyzed dynamic kinetic asymmetric transformations (DYKAT) (Mwenda & Nguyen, 2017).

Physical Properties Analysis

The study of 2-chloroacetamide, which shares structural similarities with 2-chloroacetimidamide, through electron-diffraction and microwave spectroscopy reveals significant details about its physical properties, including bond lengths, angles, and conformational details. Such analyses are crucial for understanding the physical properties of 2-chloroacetimidamide derivatives (Samdal & Seip, 1979).

Chemical Properties Analysis

The chemical properties of 2-chloroacetimidamide derivatives are characterized by their reactivity and potential for forming various chemical bonds. For example, 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, a derivative, showcases effective reactivity for esterification reactions without the need for an exogenous promoter or catalyst, highlighting the intrinsic chemical properties of such compounds (Lin, Meyer, Dormann, & Chisholm, 2021).

科学研究应用

Gene Expression Analysis

In the realm of biological research, 2-Chloroacetimidamide has been indirectly related to studies involving real-time quantitative PCR, a technique pivotal for analyzing gene expression. The 2(-Delta Delta C(T)) Method, widely used in this context, provides a framework for relative quantification of gene expression, facilitating the understanding of biological processes at the molecular level (Livak & Schmittgen, 2001).

Environmental Science

In environmental science, the investigation into the occurrence of dichloroacetamide herbicide safeners in streams highlights the broader category of chloroacetamide compounds, which includes 2-Chloroacetimidamide. These studies are crucial for understanding the environmental impact and dynamics of such chemicals, particularly in relation to agricultural practices and water quality (Woodward, Hladik, & Kolpin, 2018).

Proteomics

In proteomics, the evaluation of 2-Chloroacetimidamide alongside other alkylating agents has been pivotal in understanding their effects on peptide modification. This research is essential for improving the accuracy and reliability of mass spectrometry-based proteomic analyses, with findings suggesting that while 2-Chloroacetimidamide reduces off-target alkylation, it may induce other adverse effects, such as methionine oxidation (Hains & Robinson, 2017).

Analytical Chemistry

The exploration of artificial intelligence-based models for predicting the adsorptive removal of chlorophenol compounds from aqueous solutions highlights the application of chloroacetamide derivatives, including 2-Chloroacetimidamide, in environmental remediation. Such studies underscore the potential for innovative approaches to water treatment and pollution management (Singh, Gupta, Ojha, & Rai, 2013).

安全和危害

属性

IUPAC Name |

2-chloroethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClN2/c3-1-2(4)5/h1H2,(H3,4,5) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAHGEUFOYIGKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=N)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroacetimidamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,6S,10R,11S)-3-methyl-9-methylidene-8,14-dioxo-4,7,15-trioxatetracyclo[11.2.1.03,5.06,10]hexadec-13(16)-en-11-yl] 2-methylprop-2-enoate](/img/structure/B1221483.png)

![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-[[4-[2-hydroxyethyl(methyl)amino]phenyl]methyl]phosphonamidic acid](/img/structure/B1221496.png)